3-Thiophenecarboxaldehyde
Overview
Description
3-Thiophenecarboxaldehyde is a sulfur-containing organic compound that is part of the thiophene family. It is characterized by the presence of an aldehyde group attached to the thiophene ring at the third position. This compound serves as an important intermediate in the synthesis of various heterocyclic compounds and has applications in the field of organic synthesis.
Synthesis Analysis
The synthesis of derivatives of thiophene, such as 3,4-Bis(trimethylsilyl)thiophene, has been achieved through multiple routes including 1,3-dipolar cycloaddition, modification of dibromothiophene, and intermolecular thiazole-alkyne Diels-Alder reactions . Additionally, 3-thiophenecarboxylic acids have been perarylated using palladium-catalyzed reactions, which involve cleavage of C-H bonds and decarboxylation . These methods highlight the versatility of thiophene derivatives in organic synthesis and their potential to be transformed into a wide range of complex molecules.
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-thiophenecarboxylic acid, a related compound to 3-thiophenecarboxaldehyde, have been extensively studied using Hartree-Fock and density functional theory methods . These studies provide insights into the electronic properties, such as HOMO-LUMO gaps, and the physical properties like dipole moments and hyperpolarizability, which are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
3-Thiophenecarboxaldehyde and its derivatives participate in various chemical reactions. For instance, benzo[b]thiophene-5,6-dicarboxaldehyde, a related compound, reacts with different reagents to form heterocyclic compounds and has been used in the fluorescence determination of amino acids . Chalcones derived from thiophene-3-carbaldehyde have been synthesized and their crystal structures analyzed, demonstrating the influence of different substituents on the molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 3-(2'-carboxyethyl)benzo[b]thiophene have been reported, showcasing methods to reduce side effects and improve yields . Complexes of thiophene-3-carboxaldehyde thiosemicarbazone with various metals have been prepared, revealing their octahedral structures and diamagnetic properties, except for the Ru3+ complexes . These studies contribute to the understanding of the reactivity and stability of thiophene derivatives.
Scientific Research Applications
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Synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside
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Synthesis of 1,2-di-3-thienyl-2-hydroxyethanone (3,3′-thenoin), a 3-thienyl symmetric analog of benzoin
- Synthesis of Schiff base functionalized pectin supported Pd (II) catalyst
Safety And Hazards
properties
IUPAC Name |
thiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGKSZIQCTIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060098 | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenecarboxaldehyde | |
CAS RN |
498-62-4 | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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